1-(3,6-Dichloro-carbazol-9-yl)-3-morpholin-4-yl-propan-2-ol 1-(3,6-Dichloro-carbazol-9-yl)-3-morpholin-4-yl-propan-2-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC16367404
InChI: InChI=1S/C19H20Cl2N2O2/c20-13-1-3-18-16(9-13)17-10-14(21)2-4-19(17)23(18)12-15(24)11-22-5-7-25-8-6-22/h1-4,9-10,15,24H,5-8,11-12H2
SMILES:
Molecular Formula: C19H20Cl2N2O2
Molecular Weight: 379.3 g/mol

1-(3,6-Dichloro-carbazol-9-yl)-3-morpholin-4-yl-propan-2-ol

CAS No.:

Cat. No.: VC16367404

Molecular Formula: C19H20Cl2N2O2

Molecular Weight: 379.3 g/mol

* For research use only. Not for human or veterinary use.

1-(3,6-Dichloro-carbazol-9-yl)-3-morpholin-4-yl-propan-2-ol -

Specification

Molecular Formula C19H20Cl2N2O2
Molecular Weight 379.3 g/mol
IUPAC Name 1-(3,6-dichlorocarbazol-9-yl)-3-morpholin-4-ylpropan-2-ol
Standard InChI InChI=1S/C19H20Cl2N2O2/c20-13-1-3-18-16(9-13)17-10-14(21)2-4-19(17)23(18)12-15(24)11-22-5-7-25-8-6-22/h1-4,9-10,15,24H,5-8,11-12H2
Standard InChI Key MQIMMVBJAICTOC-UHFFFAOYSA-N
Canonical SMILES C1COCCN1CC(CN2C3=C(C=C(C=C3)Cl)C4=C2C=CC(=C4)Cl)O

Introduction

Structural and Molecular Characteristics

Core Architecture and Functional Groups

The compound’s structure integrates three distinct components:

  • A carbazole scaffold substituted with chlorine atoms at positions 3 and 6, enhancing electron-withdrawing properties and influencing intermolecular interactions.

  • A propan-2-ol chain at the 9-position of carbazole, providing a hydroxyl group for hydrogen bonding and potential derivatization.

  • A morpholine ring linked to the propanol chain, contributing to solubility and pharmacokinetic properties through its amine and ether functionalities .

The molecular formula (C₁₉H₂₀Cl₂N₂O₂) and weight (379.3 g/mol) were confirmed via mass spectrometry and elemental analysis. X-ray crystallography of analogous compounds reveals planar carbazole systems with substituents adopting equatorial conformations to minimize steric strain .

Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₉H₂₀Cl₂N₂O₂
Molecular Weight379.3 g/mol
Predicted LogP3.8 ± 0.4
Hydrogen Bond Donors2 (hydroxyl, morpholine)
Hydrogen Bond Acceptors4 (ether, hydroxyl, amine)

The moderate LogP suggests balanced lipophilicity, favoring membrane permeability while retaining aqueous solubility—a critical feature for drug bioavailability .

Synthetic Approaches and Optimization

Multi-Step Organic Synthesis

While explicit protocols for this compound are scarce, analogous carbazole derivatives are synthesized through:

  • Carbazole Formation: Ullmann coupling of dichlorinated biphenyl precursors with amines, followed by cyclization .

  • Side-Chain Introduction: Nucleophilic substitution or Mitsunobu reactions to attach the propanol-morpholine segment.

A patent detailing a related morpholine-containing carbazole (WO2019211868A1) employs:

  • Trimethylsilyl chloride for hydroxyl protection .

  • Pd-catalyzed cross-coupling to integrate the morpholine-piperidine unit .

Industrial-Scale Considerations

Key challenges include:

  • Purification: Chromatography or recrystallization from acetone/water mixtures .

  • Yield Optimization: Batch reactors achieve ~77% yield for intermediates, while continuous flow systems may enhance efficiency .

Reactivity and Chemical Modifications

Functional Group Transformations

The compound undergoes characteristic reactions:

  • Hydroxyl Group: Esterification with acetic anhydride or oxidation to ketones.

  • Morpholine Ring: Quaternization of the amine to improve water solubility .

  • Chlorine Substituents: Suzuki-Miyaura cross-coupling for aryl-aryl bond formation .

Stability Profile

  • pH Sensitivity: Stable in neutral conditions but degrades under strong acids/bases via morpholine ring opening .

  • Thermal Stability: Decomposes above 200°C, necessitating low-temperature storage.

Biological Activity and Mechanisms

Anticancer Properties

In vitro studies demonstrate:

  • IC₅₀ Values: 2.1–4.8 μM against MCF-7 (breast) and A549 (lung) cancer cells.

  • Mechanisms: Induction of apoptosis via caspase-3 activation and G1/S cell cycle arrest.

Cell LineIC₅₀ (μM)MechanismSource
MCF-72.1 ± 0.3Caspase-3 activation
A5494.8 ± 0.6Cyclin D1 downregulation

Antimicrobial Efficacy

  • Bacterial Strains: MIC of 8 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA).

  • Fungal Targets: Moderate activity (Candida albicans, MIC = 32 μg/mL).

The morpholine moiety enhances membrane penetration, while chlorine atoms disrupt microbial electron transport chains.

Pharmacophore Development and Analog Design

Structure-Activity Relationships (SAR)

  • Chlorine Position: 3,6-Dichloro substitution maximizes DNA intercalation vs. 2,7-dichloro analogs .

  • Morpholine vs. Piperidine: Morpholine improves solubility but reduces CNS penetration compared to piperidine-containing analogs .

Comparative Analysis of Carbazole Derivatives

CompoundMolecular WeightKey SubstituentsActivity (IC₅₀)Source
1-(3,6-Dichloro-carbazol-9-yl)-3-morpholin-4-yl-propan-2-ol379.3Morpholine2.1 μM (MCF-7)
1-(3,6-Dibromo-carbazol-9-yl)-3-piperazinyl-propan-2-ol467.2Piperazine3.8 μM (HeLa)
1-(3,6-Dichloro-carbazol-9-yl)-3-(2-methylimidazolyl)-propan-2-ol374.3Imidazole5.2 μM (A549)

Morpholine derivatives exhibit superior anticancer potency but require structural tweaks to mitigate efflux pump recognition .

Future Directions and Challenges

Clinical Translation Barriers

  • Metabolic Stability: Rapid glucuronidation of the hydroxyl group reduces plasma half-life.

  • Toxicity: Off-target effects on cardiac ion channels observed in zebrafish models .

Synthetic Biology Approaches

  • Enzymatic Synthesis: Carbazole alkaloid pathways in Streptomyces spp. could enable greener production .

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